molecular formula C14H14N2O B8566074 4-(4-Ethenylphenoxy)benzene-1,3-diamine CAS No. 629658-55-5

4-(4-Ethenylphenoxy)benzene-1,3-diamine

Cat. No.: B8566074
CAS No.: 629658-55-5
M. Wt: 226.27 g/mol
InChI Key: FMQNDTJWHYEXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethenylphenoxy)benzene-1,3-diamine is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

629658-55-5

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(4-ethenylphenoxy)benzene-1,3-diamine

InChI

InChI=1S/C14H14N2O/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h2-9H,1,15-16H2

InChI Key

FMQNDTJWHYEXIS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[4-Vinylphenoxy]-2,4-dinitrobenzene (9.0 g, 31 mmol) was dissolved in 100 ml ethanol/tetrahydrofuran (1:1). In succession, tin(II)chloride (70.9, 310 mmol), and 10N HCl (37.7 ml, 377 mmol) were added. The solution was stirred at room temperature 16 h. The reaction mixture was poured into a separatory funnel containing 150 ml ice-cold water followed by the addition of 20% KOH (ice-cold, 629 g). The mixture was extracted with ether (3×100 ml). The combined organic phases were washed with water (3×100 ml) and brine, dried with solid MgSO4 and concentrated. Column chromotography yielded 4.5 g product. The product was crystallized from 40% ethyl acetate in hexane. 1H NMR (CDCl3): 7.32 (d, 2H, J=8.5 Hz), 6.88 (d, 2H, J=8.6 Hz), 6.73 (d, 1H, J=8.3 Hz), 6.66 (dd, 1H, J=17.3, 11.9 Hz), 6.15 (d, 1H, J=2.9 Hz), 6.08 (dd, 1H, J=2.4, 8.2 Hz), 5.61 (dd, 1H, J=17.6 Hz, 0.8 Hz), 5.14 (d, 1H, J=10.9 Hz), 4.38 (br s, 4H).
Name
1-[4-Vinylphenoxy]-2,4-dinitrobenzene
Quantity
9 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
310 mmol
Type
reactant
Reaction Step Two
Name
Quantity
37.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
629 g
Type
reactant
Reaction Step Four

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